

# Application Note: Comprehensive Analytical Characterization of 3-Isopropoxy-5-methyl-phenylamine

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## Compound of Interest

**Compound Name:** 3-Isopropoxy-5-methyl-phenylamine

**Cat. No.:** B12115142

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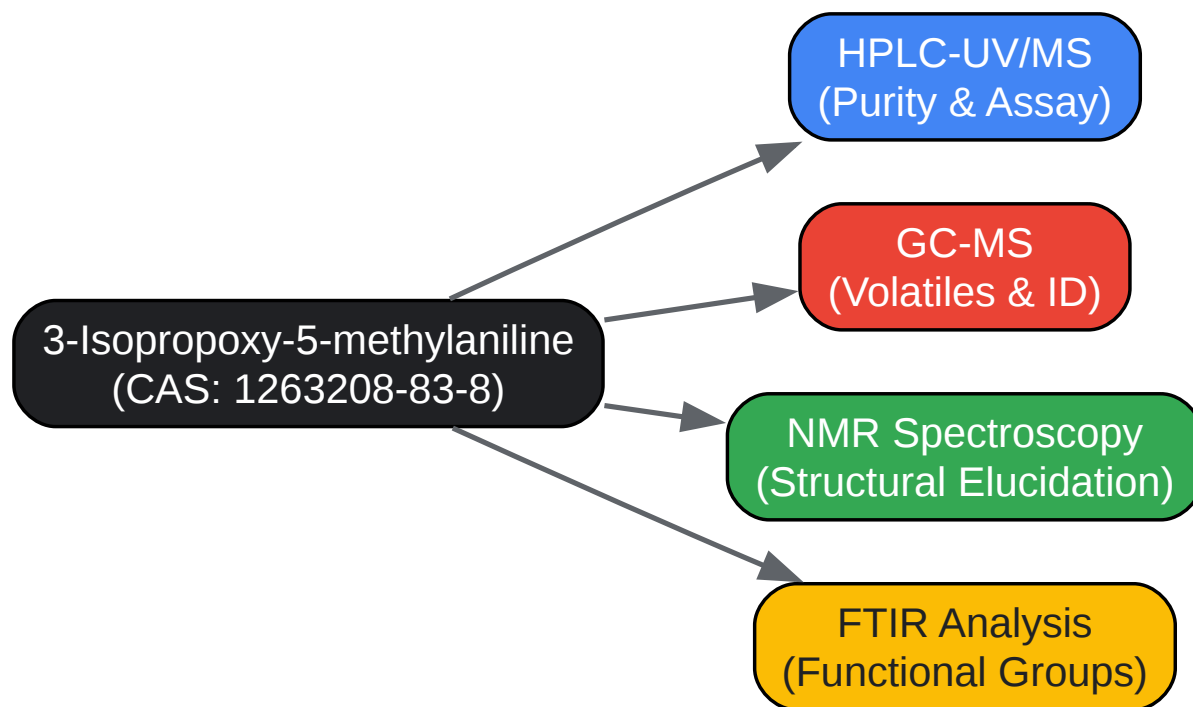
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development

Professionals Molecule: **3-Isopropoxy-5-methyl-phenylamine** (Synonym: 3-Isopropoxy-5-methylaniline) CAS Registry Number: 1263208-83-8[1]

## Executive Summary & Physicochemical Profiling

**3-Isopropoxy-5-methyl-phenylamine** ( C<sub>10</sub>H<sub>15</sub>NO , MW: 165.23 g/mol ) is a substituted aromatic amine frequently utilized as a critical building block in pharmaceutical synthesis and materials science[1]. The presence of both an electron-donating isopropoxy group and a methyl group on the aniline core significantly influences its chemical reactivity, basicity, and spectroscopic signature.

Robust analytical characterization of this intermediate is paramount to ensure downstream synthetic fidelity. This application note details field-proven, self-validating methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.



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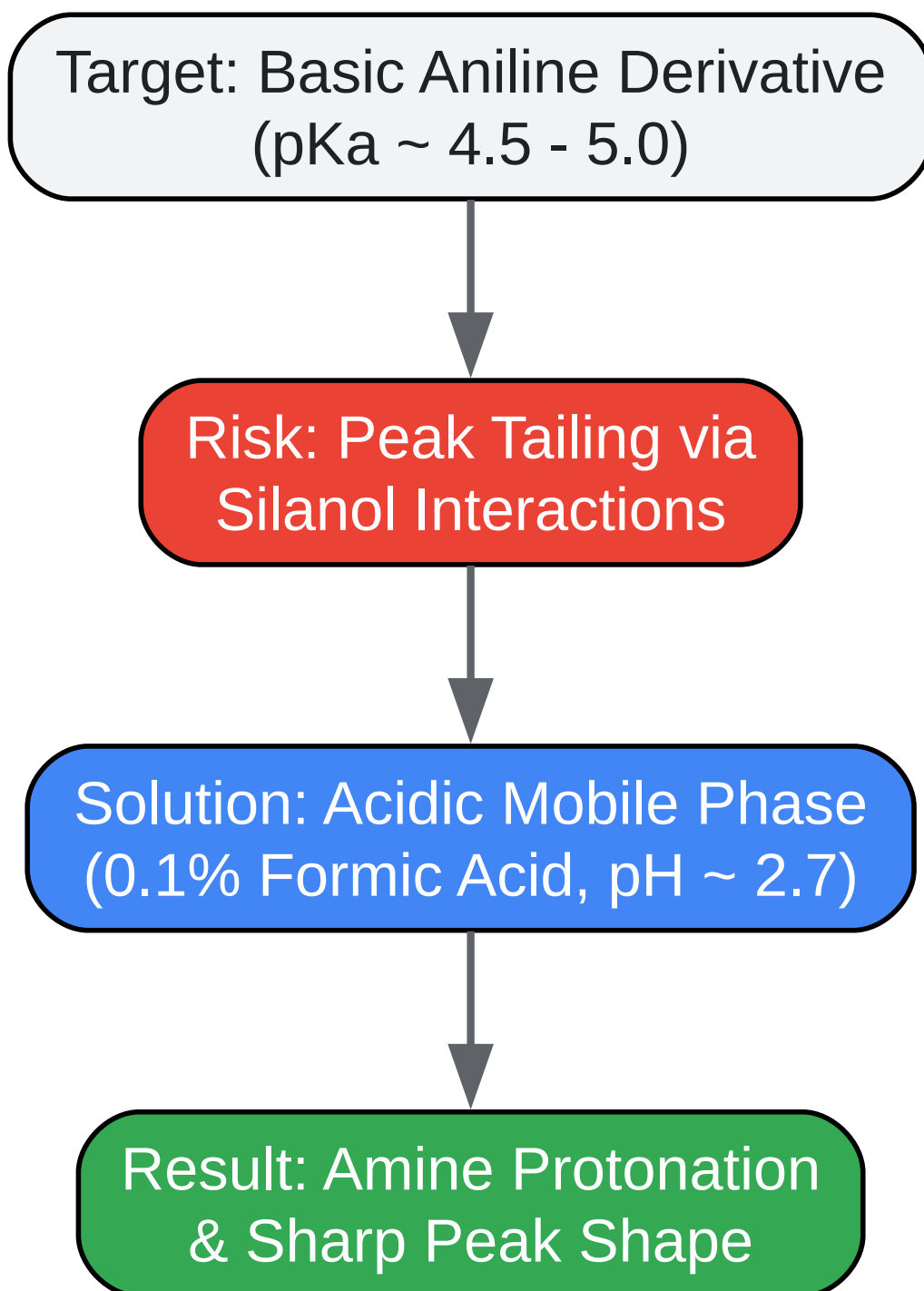
Caption: Comprehensive analytical workflow for the characterization of **3-Isopropoxy-5-methyl-phenylamine**.

## HPLC-UV/MS: Purity and Related Substances Mechanistic Rationale (Causality)

Aromatic amines like **3-isopropoxy-5-methyl-phenylamine** possess a basic primary amine group ( $-NH_2$ ) with a  $pK_a$  typically ranging from 4.5 to 5.0. When analyzed on standard silica-based reversed-phase columns (e.g., C18), unprotonated or partially protonated amines

interact strongly with residual acidic surface silanols. This secondary interaction leads to severe peak tailing, poor resolution, and inaccurate integration[2].

To counteract this, the mobile phase must be strictly controlled. By utilizing an acidic mobile phase modifier such as 0.1% Formic Acid (pH ~2.7), the amine is fully protonated to an anilinium ion ( $-NH_3^+$ ). This ensures rapid mass transfer, suppresses silanol interactions, and yields sharp, symmetrical peaks while simultaneously enhancing ionization efficiency for downstream Mass Spectrometry (ESI+)[3].



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Caption: Mechanistic logic for HPLC mobile phase selection in basic aromatic amine analysis.

## Step-by-Step Protocol

### 1. Mobile Phase Preparation:

- Mobile Phase A: 0.1% Formic Acid in MS-grade H<sub>2</sub>O . Filter through a 0.22 µm membrane to prevent particulate accumulation, which causes backpressure spikes and premature column degradation.
- Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

### 2. System Equilibration (Self-Validating Step):

- Install an end-capped C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).
- Equilibrate at initial gradient conditions (95% A) for a minimum of 20 column volumes. Monitor the UV baseline (254 nm) and MS total ion chromatogram (TIC) to ensure a flat, noise-free baseline, validating system cleanliness.

### 3. Sample Preparation:

- Dissolve the standard/sample in an initial mobile phase diluent (95:5 Water:Acetonitrile) to a concentration of 0.5 mg/mL. Note: Avoid using 100% organic solvent as the diluent to prevent solvent-mismatch peak distortion upon injection.

### 4. Execution & Validation:

- Inject a blank (diluent only) to establish a baseline and prove zero carryover.
- Run the gradient program (Table 1).

Table 1: Optimized HPLC Gradient Program

Time (min)	Flow Rate (mL/min)	Mobile Phase A (%)	Mobile Phase B (%)	Curve Type
0.0	0.4	95	5	Initial
1.0	0.4	95	5	Isocratic
10.0	0.4	40	60	Linear
12.0	0.4	10	90	Linear
14.0	0.4	10	90	Isocratic
14.1	0.4	95	5	Step
18.0	0.4	95	5	Re-equilibrate

## GC-MS: Volatile Impurities and Structural Identification

### Mechanistic Rationale

With a molecular weight of 165.23 g/mol, **3-isopropoxy-5-methyl-phenylamine** exhibits sufficient volatility for gas-phase analysis without the absolute necessity for derivatization[4]. However, primary amines are highly active and prone to irreversible adsorption onto active sites (exposed silanols or metal oxides) within the GC inlet or column lining. Utilizing an ultra-inert 5% phenyl-methylpolysiloxane stationary phase (HP-5MS) and an ultra-inert deactivated glass liner minimizes these secondary interactions, ensuring high recovery and eliminating peak tailing[5].

### Step-by-Step Protocol

#### 1. Inlet Maintenance:

- Install a fresh, ultra-inert single taper splitless liner with deactivated glass wool. This prevents the amine from degrading upon contact with hot metal surfaces in the injection port.

#### 2. Sample Preparation:

- Dissolve 1.0 mg of the sample in 1.0 mL of MS-grade Dichloromethane (DCM).

### 3. GC-MS Parameters:

- Injection: 1.0  $\mu$ L, Split ratio 10:1, Inlet Temp: 250  $^{\circ}$ C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Source: Electron Ionization (EI) at 70 eV, Source Temp: 230  $^{\circ}$ C.

Table 2: GC Oven Temperature Program

Ramp	Rate ( $^{\circ}$ C/min)	Target Temp ( $^{\circ}$ C)	Hold Time (min)
Initial	-	60	2.0
1	15	280	5.0
2	25	300	3.0

Data Interpretation: The EI mass spectrum will exhibit a strong molecular ion  $[M]^+$  at  $m/z$  165. A primary diagnostic fragmentation pathway is the loss of the isopropyl radical/propene from the ether linkage, yielding a stable fragment at  $m/z$  123 (corresponding to the aminocresol derivative).

## NMR Spectroscopy: Structural Elucidation

### Mechanistic Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive mapping of the molecular framework. In  $^1\text{H}$  NMR, the chemical shifts of the aromatic protons are heavily dictated by the electronic effects of the substituents[6]. The  $-\text{NH}_2$  group is a strong electron-donating group (via resonance), and the isopropoxy group also donates electron density. Consequently, the aromatic protons (ortho and para to these groups) are highly shielded, shifting their resonance upfield compared to unsubstituted benzene.

### Protocol & Expected Data

- Solvent:  $\text{CDCl}_3$ (contains 0.03% TMS as an internal reference).
- Concentration: 10-15 mg in 0.6 mL  $\text{CDCl}_3$ .

- Self-Validation: Ensure the residual CHCl<sub>3</sub> peak is perfectly calibrated to 7.26 ppm to validate the accuracy of the reported chemical shifts.

Table 3: Expected <sup>1</sup>H NMR Chemical Shifts (400 MHz, CDCl<sub>3</sub>)

Functional Group	Multiplicity	Expected Shift (δ, ppm)	Integration	Causality / Assignment
-NH <sub>2</sub>	Broad singlet	3.5 - 4.0	2H	Exchangeable protons; broad due to quadrupolar relaxation of <sup>14</sup> N.
Ar-CH <sub>3</sub>	Singlet	~2.2 - 2.3	3H	Deshielded by the aromatic ring current.
-O-CH(CH <sub>3</sub> ) <sub>2</sub>	Septet	~4.4 - 4.6	1H	Strongly deshielded by the adjacent electronegative oxygen; split by 6 adjacent methyl protons.
-O-CH(CH <sub>3</sub> ) <sub>2</sub>	Doublet	~1.3	6H	Split by the single methine proton.
Ar-H (meta)	Multiplets	6.0 - 6.5	3H	Upfield shift due to strong electron donation from -NH <sub>2</sub> and -O-iPr.

## References

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## Sources

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